![molecular formula C20H17N3O B4069532 5-(1-allyl-4-phenyl-1H-imidazol-5-yl)-3-methyl-1,2-benzisoxazole](/img/structure/B4069532.png)
5-(1-allyl-4-phenyl-1H-imidazol-5-yl)-3-methyl-1,2-benzisoxazole
Overview
Description
5-(1-allyl-4-phenyl-1H-imidazol-5-yl)-3-methyl-1,2-benzisoxazole, also known as ABT-724, is a drug candidate that has been studied for its potential therapeutic effects in various diseases. This compound belongs to the class of benzisoxazole derivatives and has been shown to have a unique mechanism of action that makes it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 5-(1-allyl-4-phenyl-1H-imidazol-5-yl)-3-methyl-1,2-benzisoxazole involves the modulation of the nociceptin/orphanin FQ (NOP) receptor, which is a member of the opioid receptor family. This receptor is involved in the regulation of pain, anxiety, and stress responses. 5-(1-allyl-4-phenyl-1H-imidazol-5-yl)-3-methyl-1,2-benzisoxazole acts as a selective agonist of the NOP receptor, which results in the activation of downstream signaling pathways that mediate its therapeutic effects.
Biochemical and Physiological Effects:
5-(1-allyl-4-phenyl-1H-imidazol-5-yl)-3-methyl-1,2-benzisoxazole has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neuronal activity, and the modulation of immune function. In preclinical studies, this compound has been shown to reduce anxiety- and depression-like behaviors, as well as to reduce pain sensitivity.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(1-allyl-4-phenyl-1H-imidazol-5-yl)-3-methyl-1,2-benzisoxazole for lab experiments is its selectivity for the NOP receptor, which allows for specific modulation of this receptor without affecting other opioid receptors. However, one limitation of this compound is its relatively low potency, which may require higher doses for therapeutic effects.
Future Directions
There are several future directions for research on 5-(1-allyl-4-phenyl-1H-imidazol-5-yl)-3-methyl-1,2-benzisoxazole, including the investigation of its potential therapeutic effects in other diseases, such as addiction and schizophrenia. Additionally, further studies are needed to elucidate the underlying mechanisms of its therapeutic effects, as well as to optimize its pharmacological properties for clinical use. Finally, the development of more potent and selective NOP receptor agonists may provide new opportunities for drug discovery and development.
Scientific Research Applications
5-(1-allyl-4-phenyl-1H-imidazol-5-yl)-3-methyl-1,2-benzisoxazole has been studied for its potential therapeutic effects in various diseases, including anxiety, depression, and pain. In preclinical studies, this compound has been shown to have anxiolytic and antidepressant effects, as well as analgesic properties.
properties
IUPAC Name |
3-methyl-5-(5-phenyl-3-prop-2-enylimidazol-4-yl)-1,2-benzoxazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-3-11-23-13-21-19(15-7-5-4-6-8-15)20(23)16-9-10-18-17(12-16)14(2)22-24-18/h3-10,12-13H,1,11H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCBDDSJMYWOHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=C(C=C2)C3=C(N=CN3CC=C)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-allyl-4-phenyl-1H-imidazol-5-yl)-3-methyl-1,2-benzisoxazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.